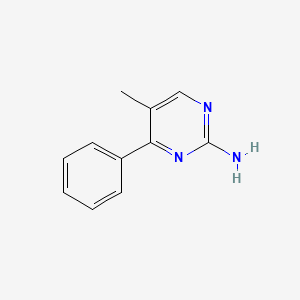

5-Methyl-4-phenylpyrimidin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 248027. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMSDEJRNSSPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311943 | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61541-77-3 | |

| Record name | MLS003115292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-4-phenylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, making it an ideal candidate for targeting various biological macromolecules. Within this class of compounds, 5-Methyl-4-phenylpyrimidin-2-amine stands out as a key building block in the development of kinase inhibitors and other therapeutic agents. Its structural rigidity, combined with the potential for diverse functionalization, makes it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₁H₁₁N₃ and a molecular weight of 185.23 g/mol . The structure, identified by CAS number 61541-77-3, features a central pyrimidine ring substituted with an amino group at the 2-position, a phenyl group at the 4-position, and a methyl group at the 5-position.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61541-77-3 | [1] |

| Molecular Formula | C₁₁H₁₁N₃ | [2] |

| Molecular Weight | 185.23 g/mol | [1] |

| Boiling Point | 386.2°C at 760 mmHg | [2] |

| Flash Point | 215.7°C | [2] |

| Density | 1.159 g/cm³ | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. | [3] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the target molecule from readily available starting materials. The general strategy involves the coupling of a halogenated 2-aminopyrimidine derivative with phenylboronic acid.

A plausible and efficient synthetic route is a two-step process starting from the commercially available 2-amino-4-hydroxy-6-methylpyrimidine.

Step 1: Synthesis of 2-Amino-4-chloro-5-methylpyrimidine

The initial step involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine. This transformation is crucial as it introduces a leaving group (chlorine) at the 4-position of the pyrimidine ring, which is necessary for the subsequent Suzuki coupling.

Figure 2: Synthesis of the key intermediate, 2-Amino-4-chloro-5-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-5-methylpyrimidine [4][5]

-

To a round-bottom flask, add 2-amino-4-hydroxy-5-methylpyrimidine.

-

Carefully add phosphorus oxychloride (POCl₃) in excess.

-

Heat the mixture to reflux and maintain until the reaction is complete (the mixture becomes homogeneous).

-

After completion, remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the cooled residue onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., ammonia solution) to a pH of approximately 8.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., 50% ethanol) to afford the pure 2-amino-4-chloro-5-methylpyrimidine.

Causality: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings into chlorides. The reflux condition provides the necessary activation energy for the reaction to proceed to completion. The workup with ice and subsequent neutralization is critical for quenching the reactive POCl₃ and precipitating the product.

Step 2: Suzuki-Miyaura Coupling to Yield this compound

The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the synthesized 2-amino-4-chloro-5-methylpyrimidine and phenylboronic acid. This reaction forms the key carbon-carbon bond between the pyrimidine ring and the phenyl group.

Figure 3: Final Suzuki-Miyaura coupling step.

General Experimental Protocol: Suzuki-Miyaura Coupling [3][6][7]

-

In a reaction vessel, combine 2-amino-4-chloro-5-methylpyrimidine, phenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base (e.g., potassium carbonate or potassium phosphate, 2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the pyrimidine ring proton, the methyl protons, and the protons of the amino group. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl and Pyrimidine) |

| 2950-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N Stretch | Aromatic Rings (Phenyl and Pyrimidine) |

| 1335-1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (185.23). The fragmentation pattern can provide further structural information.

Reactivity of the 2-Aminopyrimidine Core

The 2-aminopyrimidine core of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.

-

N-Functionalization of the Amino Group : The primary amino group at the 2-position is nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and condensation with aldehydes and ketones to form Schiff bases. This allows for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.[4]

-

Electrophilic Aromatic Substitution : The pyrimidine ring is generally electron-deficient; however, the presence of the electron-donating amino group can activate the ring towards electrophilic substitution, although harsher conditions may be required compared to more electron-rich aromatic systems.

-

Palladium-Catalyzed Cross-Coupling Reactions : As demonstrated in its synthesis, the pyrimidine ring can participate in cross-coupling reactions. Further functionalization of the ring may be possible through these methods.

Applications in Drug Discovery and Development

The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This compound and its derivatives have been investigated as inhibitors of various kinases, including Janus kinases (JAKs) and Polo-like kinase 4 (PLK4).[2][8]

The phenyl group at the 4-position and the methyl group at the 5-position can be directed towards different pockets within the kinase active site, and modifications of these groups can be used to tune the potency and selectivity of the inhibitor. For instance, derivatives of N-phenylpyrimidin-2-amine have been developed as potent c-Met inhibitors for the treatment of cancer.

The versatility of the 2-aminopyrimidine core allows for the creation of extensive compound libraries for high-throughput screening, making this compound a valuable starting point for the discovery of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound of significant interest due to its prevalence in medicinally important molecules. Its synthesis can be efficiently achieved through modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction. The chemical properties of this compound, particularly the reactivity of the 2-aminopyrimidine core, provide a versatile platform for the development of new chemical entities. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.

References

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]

-

Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

ACS Publications. (2023, August 1). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]

-

MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyrimidinamine, 5-methyl-4-phenyl-. Retrieved from [Link]

-

MDPI. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-4-phenylpyrimidin-2-amine

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural characterization of novel pyrimidine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a key pyrimidine derivative, 5-Methyl-4-phenylpyrimidin-2-amine. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we will construct a self-validating analytical workflow. This document is designed to not only confirm the structure of the title compound but also to serve as a practical guide for researchers engaged in the characterization of similar heterocyclic molecules.

Introduction: The Significance of Pyrimidine Scaffolds and the Need for Rigorous Elucidation

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[2][3] Their derivatives are of immense interest in drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The seemingly subtle placement of substituents on the pyrimidine ring can dramatically alter a compound's biological and pharmacological profile.

The title compound, this compound, is a representative example of a substituted aminopyrimidine. Its structural features—an amino group at the 2-position, a phenyl ring at the 4-position, and a methyl group at the 5-position—all contribute to its unique chemical properties and potential biological interactions. An unambiguous determination of this substitution pattern is crucial for its development and application. This guide will detail the synergistic application of modern spectroscopic techniques to achieve this.

Experimental Design: A Multi-faceted Approach to Structural Verification

To ensure the unequivocal elucidation of the molecular structure, a multi-pronged analytical strategy is employed. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment. The existence of experimental data for this compound is confirmed by its entry in spectral databases.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will utilize both ¹H NMR and ¹³C NMR.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH₂).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquire a standard one-dimensional ¹H spectrum.

-

The chemical shift range should be set from 0 to 12 ppm.

-

Reference the spectrum to the residual solvent peak (CHCl₃: δ 7.26 ppm; DMSO-d₅: δ 2.50 ppm).

-

Integration of all signals will be performed to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

-

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

The chemical shift range should be set from 0 to 180 ppm.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

-

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial information about its fragmentation pattern, which aids in confirming the presence of specific structural motifs.

-

Mass Spectrometry Protocol:

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, which is expected to readily protonate to form [M+H]⁺ ions.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) to obtain an accurate mass measurement.

-

Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The expected monoisotopic mass for C₁₁H₁₁N₃ is 185.0953 g/mol . The protonated molecule [M+H]⁺ should be observed at m/z 186.1031.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

FTIR Spectroscopy Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation and Structure Elucidation

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Based on analogous structures in the literature, the following signals are predicted for this compound:

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5 protons. The exact appearance will depend on the degree of restricted rotation of the phenyl ring.

-

Pyrimidine Ring Proton: A singlet for the proton at the 6-position of the pyrimidine ring, expected to appear downfield, likely in the range of δ 8.0-8.5 ppm.

-

Amino Protons (-NH₂): A broad singlet, typically in the range of δ 5.0-6.5 ppm, integrating to 2 protons. The chemical shift of these protons is concentration and solvent-dependent, and they may exchange with D₂O.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.2-2.6 ppm, integrating to 3 protons.

Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The predicted chemical shifts are as follows:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| 160-165 | C2 (attached to -NH₂) | The amino group has a strong shielding effect. |

| 155-160 | C4 (attached to phenyl) | Attached to a nitrogen and a phenyl group. |

| 150-155 | C6 | Aromatic CH in the pyrimidine ring. |

| 128-135 | Phenyl carbons | Typical range for aromatic carbons.[5] |

| 110-120 | C5 (attached to -CH₃) | Shielded by the adjacent methyl group. |

| 15-25 | -CH₃ | Typical range for an aromatic methyl carbon. |

Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of this compound.

Analysis of Mass Spectrum

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 186. The high-resolution mass should be within 5 ppm of the calculated value. The fragmentation pattern in MS/MS will be key to confirming the connectivity.

-

Predicted Fragmentation Pathways:

-

Loss of a hydrogen atom: [M+H-H]⁺ at m/z 185.

-

Loss of the methyl group: [M+H-CH₃]⁺ at m/z 171.

-

Cleavage of the pyrimidine ring can lead to characteristic fragments. For instance, the loss of HCN from the pyrimidine ring is a common fragmentation pathway.

-

Fragments corresponding to the phenyl group (m/z 77) or a phenyl-containing fragment are also expected.

-

Amines typically undergo α-cleavage, but in this aromatic system, the fragmentation will be more complex and driven by the stability of the resulting ions.[6][7]

Analysis of FTIR Spectrum

The FTIR spectrum will confirm the presence of key functional groups:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary amine (-NH₂)[8] |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1650-1580 | N-H bend | Primary amine (-NH₂) |

| 1600-1475 | C=C and C=N stretch | Aromatic rings (phenyl and pyrimidine)[9][10] |

| 1335-1250 | C-N stretch | Aromatic amine |

The presence of two bands in the N-H stretching region would be characteristic of a primary amine.

Conclusion: Convergent Evidence for the Structure of this compound

The synergistic interpretation of data from ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy provides a robust and self-validating method for the structure elucidation of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the substitution pattern on the pyrimidine and phenyl rings. Mass spectrometry confirms the molecular formula and provides fragmentation data consistent with the proposed structure. Finally, FTIR spectroscopy verifies the presence of the key functional groups. This comprehensive approach ensures the high-fidelity characterization of this important pyrimidine derivative, which is a critical step in its potential development for pharmaceutical applications.

References

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6937. Available at: [Link]

-

13C-NMR chemical shifts of compounds 1 -8. (n.d.). ResearchGate. Available at: [Link]

-

2-Pyrimidinamine, 5-methyl-4-phenyl-. (n.d.). SpectraBase. Available at: [Link]

-

H NMR Spectroscopy. (n.d.). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available at: [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7). Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Magnetic Resonance in Medicine, 36(3), 357-363. Available at: [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Available at: [Link]

-

Characteristic absorption bands of FTIR. (n.d.). ResearchGate. Available at: [Link]

-

NMR Chemical Shifts. (n.d.). Available at: [Link]

-

A guide to 13c nmr chemical shift values. (2015). Compound Interest. Available at: [Link]

-

5-Amino-4-methyl-6-(morpholin-4-yl)-2-phenylpyrimidine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]

-

Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2020). Indian Journal of Pharmaceutical Education and Research, 54(2s), s238-s246. Available at: [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Available at: [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Available at: [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). Molecules, 17(7), 8472-8480. Available at: [Link]

-

The 1 H NMR chemical shifts, integrations, assignments and spin-spin... (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2014). Bulgarian Chemical Communications, 46(C), 394-400. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Available at: [Link]

-

(PDF) 4-Methyl-6-phenylpyrimidin-2-amine. (2008). ResearchGate. Available at: [Link]

-

Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. (2015). ResearchGate. Available at: [Link]

-

4-Methyl-6-phenylpyrimidin-2-amine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(4), o759. Available at: [Link]

-

The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. (2025). ResearchGate. Available at: [Link]

-

6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ijirset.com [ijirset.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 5-Methyl-4-phenylpyrimidin-2-amine (CAS No. 61541-77-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, analysis, and potential therapeutic applications of 5-Methyl-4-phenylpyrimidin-2-amine. By synthesizing established chemical principles with insights from contemporary research on related heterocyclic compounds, this document provides a robust framework for utilizing this molecule in a research and development context.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including several approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. The 2-aminopyrimidine moiety, in particular, is a well-established "hinge-binder" for various protein kinases, making it a privileged scaffold in the design of kinase inhibitors for oncology, immunology, and other therapeutic areas.[1][2] this compound (CAS No. 61541-77-3), with its characteristic substitution pattern, represents a valuable chemical entity for further exploration and derivatization in drug discovery programs. This guide will delve into its fundamental characteristics and its potential as a building block for novel therapeutics.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 61541-77-3 | [3][4][5] |

| Molecular Formula | C₁₁H₁₁N₃ | [3][] |

| Molecular Weight | 185.23 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC1=CN=C(N=C1C2=CC=CC=C2)N | [4] |

| InChI Key | JVMSDEJRNSSPMM-UHFFFAOYSA-N | [4][] |

| Density (Predicted) | 1.159 g/cm³ | [4][] |

| Boiling Point (Predicted) | 386.2°C at 760 mmHg | [4] |

| Flash Point (Predicted) | 215.7°C | [4] |

Synthesis and Purification Protocol

Proposed Synthetic Pathway: Condensation of a Phenyl-substituted Acetoacetaldehyde equivalent with Guanidine

The core principle of this synthesis is the reaction of a 1,3-dielectrophile with guanidine, which provides the N-C-N fragment of the pyrimidine ring. The phenyl and methyl groups at positions 4 and 5, respectively, necessitate a specific β-dicarbonyl precursor.

Diagram 1: Proposed Synthesis of this compound

Step-by-Step Experimental Protocol

Rationale: This protocol employs a base-catalyzed condensation reaction. Sodium ethoxide serves to deprotonate the guanidine, rendering it a more potent nucleophile, and to catalyze the cyclization and subsequent dehydration to form the aromatic pyrimidine ring. Ethanol is a suitable polar protic solvent for these reactants.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Guanidine: Add guanidine hydrochloride (1.0 equivalent) to the stirred solution and allow it to react for 15-20 minutes to form free guanidine.

-

Addition of β-Dicarbonyl Precursor: Dissolve 2-methyl-3-oxo-3-phenylpropanal (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

-

Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by HPLC analysis, and its identity verified through spectroscopic methods as outlined in the following section. The melting point of the purified solid should also be determined and recorded.

Spectroscopic and Analytical Characterization

Characterization is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.2-2.5 ppm).- A singlet for the pyrimidine C-H proton (~8.0-8.5 ppm).- Multiplets for the phenyl (C₆H₅) protons (~7.2-7.8 ppm).- A broad singlet for the amine (NH₂) protons, which is D₂O exchangeable (~5.0-6.0 ppm). |

| ¹³C NMR | - Resonances for the pyrimidine ring carbons (~110-165 ppm).- Resonances for the phenyl ring carbons (~125-140 ppm).- A resonance for the methyl carbon (~15-20 ppm). |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 186.10, corresponding to the molecular formula C₁₁H₁₁N₃. |

| FT-IR | - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine and phenyl rings (~1500-1650 cm⁻¹).- C-H stretching vibrations (~2900-3100 cm⁻¹). |

Analytical Workflow for Purity Assessment

Diagram 2: Analytical Workflow for Quality Control

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for the development of targeted therapeutics. The 2-aminopyrimidine core is a proven pharmacophore for kinase inhibition. By analyzing published research on structurally similar molecules, we can infer high-potential applications for this compound.

Scaffold for Kinase Inhibitor Development

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine structure is adept at forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases.

-

Janus Kinase (JAK) Inhibitors: The JAK-STAT pathway is central to cytokine signaling in the immune system. Mutations, such as JAK2V617F, lead to myeloproliferative neoplasms (MPNs).[1] Research has demonstrated that N-phenylpyrimidin-2-amine derivatives can be potent and selective JAK2 inhibitors.[1][2] The phenyl group at the 4-position of the core molecule can be further functionalized to explore the solvent-exposed region of the kinase, potentially enhancing potency and selectivity.[1]

-

Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors for anticancer applications.[7] The core structure of this compound provides an excellent starting point for designing new PLK4 inhibitors.

-

Aurora Kinase Inhibitors: Aurora kinases (A and B) are critical for mitotic progression, and their inhibition leads to mitotic failure and cell death in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases.[8] This suggests that the N-phenylpyrimidin-2-amine scaffold is a viable starting point for developing inhibitors against this kinase family.

Diagram 3: 2-Aminopyrimidine as a Kinase Hinge-Binder

Potential as an Antifungal Agent

Invasive fungal infections pose a significant threat to human health. One of the primary targets for antifungal drugs is sterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. Recent studies have shown that 2-phenylpyrimidine derivatives can act as novel CYP51 inhibitors, exhibiting broad-spectrum antifungal activity.[9] The 4-phenyl group on this compound could be a key pharmacophoric element for binding to the active site of fungal CYP51, making this compound and its derivatives promising candidates for the development of new antifungal agents.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong oxidizing agents.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Safety: While specific toxicity data for this compound is not available, related aminopyrimidines may cause skin and eye irritation. It is prudent to treat this compound as potentially harmful if swallowed or inhaled.[10] Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before use.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its 2-aminopyrimidine core serves as a privileged scaffold for targeting a wide range of protein kinases implicated in cancer and inflammatory diseases. Furthermore, emerging research points to the potential of the phenylpyrimidine framework in developing novel antifungal agents. This guide provides a foundational understanding of its properties, a practical protocol for its synthesis, and a scientifically-grounded perspective on its potential applications. It is hoped that this resource will empower researchers to effectively utilize this valuable chemical tool in their pursuit of novel therapeutic agents.

References

-

Li, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link].

- Serafin, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules.

- Mohana, K. N. & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

-

ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. Available from: [Link].

-

Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available from: [Link].

-

Chemical Synthesis. Your Inquiry on this compound. Available from: [Link].

-

Li, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link].

-

Kamal, A., et al. (2010). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. Available from: [Link].

-

Brown, D. J. & Nagamatsu, T. (1977). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines. Journal of the Chemical Society C: Organic. Available from: [Link].

-

SpectraBase. 2-Pyrimidinamine, 5-methyl-4-phenyl-. Available from: [Link].

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link].

-

Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link].

-

PubChem. 4-Methyl-6-phenylpyrimidin-2-amine. Available from: [Link].

Sources

- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 61541-77-3|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. arctomsci.com [arctomsci.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Methyl-6-phenylpyrimidin-2-amine | C11H11N3 | CID 603940 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 5-Methyl-4-phenylpyrimidin-2-amine

An In-depth Technical Guide to the Biological Activity of the 5-Methyl-4-phenylpyrimidin-2-amine Scaffold

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. Within this class, the this compound core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive technical overview of the biological activities associated with derivatives of this scaffold. We will delve into the key therapeutic areas where these compounds have shown significant promise, primarily focusing on their potent anticancer properties through kinase inhibition. This document will explore synthesis strategies, mechanisms of action, structure-activity relationships (SAR), and the preclinical data that underscore the therapeutic potential of this chemical series.

Introduction: The Pyrimidin-2-amine Privileged Scaffold

In the landscape of drug discovery, privileged scaffolds are molecular architectures that appear recurrently in active agents against different biological targets. The N-phenylpyrimidin-2-amine framework is a classic example, forming the core of numerous FDA-approved kinase inhibitors[1]. The strategic placement of substituents on the pyrimidine and phenyl rings allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound variant, the focus of this guide, has emerged as a particularly fruitful starting point for the development of targeted therapies, most notably in oncology. Its derivatives have been extensively explored as inhibitors of critical signaling proteins that drive cancer progression.

General Synthesis Strategies

The generation of diverse libraries of this compound derivatives typically relies on robust and versatile cross-coupling methodologies. A common and effective approach begins with a di-substituted pyrimidine, such as 2,4-dichloro-5-methylpyrimidine. This allows for sequential, selective reactions to build the final molecule.

A representative synthetic workflow involves an initial nucleophilic substitution or a Suzuki coupling reaction at the C4 position, followed by a Buchwald-Hartwig cross-coupling to install the substituted amine at the C2 position. This modular approach is highly amenable to creating a wide array of analogs for SAR studies.

Experimental Protocol: Representative Synthesis of a Derivative

-

Step 1: Suzuki Coupling: To a solution of 2,4-dichloro-5-methylpyrimidine in a dioxane/ethanol/water mixture, add potassium carbonate, a palladium catalyst such as PdCl₂(dppf)₂, and the desired boronic acid (e.g., a substituted pyrazole boronate).[2]

-

Step 2: Heating: Heat the reaction mixture at 80°C for 2-4 hours under an inert atmosphere (e.g., Nitrogen).[2]

-

Step 3: Work-up & Purification: After cooling, perform an extractive work-up and purify the resulting intermediate (e.g., 2-chloro-5-methyl-4-(pyrazol-4-yl)pyrimidine) via column chromatography.

-

Step 4: Buchwald-Hartwig Amination: Combine the purified intermediate with the desired aniline derivative in a suitable solvent like dioxane. Add a palladium catalyst and a ligand (e.g., Pd₂(dba)₃, X-Phos) and a base (e.g., K₂CO₃).

-

Step 5: Final Assembly: Heat the mixture under reflux until the reaction is complete, as monitored by TLC or LC-MS.[2][3]

-

Step 6: Final Purification: After cooling, perform a final work-up and purification to yield the target N-phenyl-5-methyl-4-(substituted)pyrimidin-2-amine derivative.

This two-step coupling strategy offers high flexibility in modifying both the C4 and C2 positions of the pyrimidine core, which is crucial for optimizing biological activity.

Caption: General Synthetic Workflow for Derivatives.

Key Biological Activity: Anticancer Properties via Kinase Inhibition

The most significant biological activities reported for this compound derivatives are their potent and often selective inhibition of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.

Janus Kinase 2 (JAK2) Inhibition

Mutations in Janus Kinase 2 (JAK2), particularly the JAK2V617F mutation, are a primary driver of myeloproliferative neoplasms (MPNs), a group of blood cancers.[2][4] This mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation. Derivatives of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine have been identified as highly potent and selective JAK2 inhibitors.

Mechanism of Action: These compounds act as ATP-competitive inhibitors. The pyrimidin-2-amine core is crucial for activity, forming key hydrogen bonds with the hinge region of the JAK2 kinase domain, specifically with the backbone of residues Tyrosine 931 (TYR931) and Leucine 932 (LEU932).[2] This interaction anchors the inhibitor in the active site, blocking ATP from binding and preventing the autophosphorylation and activation of JAK2 and its downstream signaling pathways, such as the STAT pathway.

One standout compound, designated A8 , demonstrated an IC₅₀ value of 5 nM against JAK2 kinase.[2][4] Furthermore, it showed significant selectivity for JAK2 over other JAK family members, which is critical for minimizing off-target effects and improving the safety profile.[2]

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

| Compound | Target | IC₅₀ (nM) | Selectivity (Fold vs. JAK2) | Cell Line | GI₅₀ (nM) |

| A8 | JAK2 | 5 | - | SET-2 | 22 |

| JAK1 | 193 | 38.6x | Ba/F3-JAK2V617F | 20 | |

| JAK3 | 273 | 54.6x | MOLM-13 | >1000 | |

| TYK2 | 206 | 41.2x |

Data compiled from references[2][4]. IC₅₀ represents the concentration for 50% inhibition of kinase activity. GI₅₀ represents the concentration for 50% inhibition of cell growth.

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[3] Overexpression of PLK4 is common in various cancers, leading to genomic instability and tumorigenesis. Consequently, PLK4 has emerged as a promising anticancer target. A series of novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.

Mechanism and SAR: Similar to JAK2 inhibitors, these compounds bind to the ATP-binding pocket of PLK4. Molecular docking studies show that the aminopyrimidine core interacts with the kinase hinge region.[3] Structure-activity relationship studies revealed that introducing specific hydrophilic fragments into the solvent-exposed region and hydrophobic groups into a pocket adjacent to the DFG motif could significantly enhance potency. Compound 8h from one such study showed a PLK4 IC₅₀ of 6.7 nM and exhibited excellent antiproliferative activity against breast cancer cell lines.[3]

| Compound | Target | IC₅₀ (nM) | Cell Line (Breast Cancer) | Antiproliferative IC₅₀ (µM) |

| 3b | PLK4 | 31.2 | MCF-7 | 0.093 |

| 3r | PLK4 | 17.4 | MDA-MB-231 | 0.089 |

| 8h | PLK4 | 6.7 | BT474 | 0.052 |

| Centrinone (Control) | PLK4 | 2.71 | MCF-7 | 0.047 |

Data compiled from reference[3].

Other Anticancer Targets

The versatility of the pyrimidin-2-amine scaffold is further highlighted by its activity against other cancer-related targets:

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases, leading to mitotic failure and cancer cell death.[5]

-

Cyclin-Dependent Kinase 9 (CDK9): Derivatives with a thiazole group at the C4 position showed high activity as CDK9 inhibitors, which is involved in regulating transcription.[6]

-

USP1/UAF1 Deubiquitinase: While a different isomer (pyrimidin-4-amine), related structures have shown potent inhibition of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage repair, presenting another avenue for anticancer therapy.[7]

Antimicrobial and Antioxidant Activities

While the primary focus has been on oncology, the broader pyrimidinamine scaffold has also been investigated for other therapeutic properties. A study on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives demonstrated moderate antimicrobial and antioxidant activities.[8][9]

-

Antimicrobial Activity: Certain derivatives showed moderate activity against clinically isolated bacterial and fungal strains.[8]

-

Antioxidant Activity: Two compounds from the series exhibited good radical-scavenging activity in a DPPH assay.[8]

Though structurally distinct from the kinase inhibitors, these findings underscore the chemical tractability and diverse biological potential of the core pyrimidine structure.

Preclinical Development and Pharmacokinetics

A critical step in drug development is optimizing the pharmacokinetic (PK) properties of a lead compound. For the selective JAK2 inhibitor A8 , researchers not only achieved high potency but also significantly improved its drug-like properties compared to the initial lead compound.

Pharmacokinetic Profile of Compound A8

| Parameter | Value | Implication |

| Human Liver Microsomal Stability | Significantly Improved | Reduced metabolic breakdown, potentially leading to a longer half-life in the body. |

| Bioavailability (in vivo) | 41.1% | A substantial fraction of the drug is absorbed and reaches systemic circulation when administered orally.[4] |

These improvements, particularly the enhanced metabolic stability achieved by replacing an amide bond with a more robust sulfonamide, are crucial for advancing a compound from a laboratory tool to a viable clinical candidate.[2]

Caption: A Typical Preclinical Evaluation Workflow.

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for the design of potent and selective inhibitors of various therapeutic targets. The extensive research into its derivatives has primarily yielded powerful anticancer agents, particularly inhibitors of kinases like JAK2 and PLK4 that are central to tumor growth and survival. The modular synthesis allows for extensive structure-activity relationship studies, leading to the optimization of not only potency and selectivity but also crucial pharmacokinetic properties. The success in developing preclinical candidates like the JAK2 inhibitor A8 highlights the profound potential of this scaffold in modern, targeted drug discovery. Future research will likely continue to expand the range of biological targets for this privileged framework, potentially uncovering new therapies for a host of diseases.

References

-

Title: 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC Source: National Institutes of Health URL: [Link]

-

Title: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives Source: Bulgarian Chemical Communications URL: [Link]

-

Title: Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer Source: ACS Publications URL: [Link]

-

Title: Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC Source: National Institutes of Health URL: [Link]

-

Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines Source: MDPI URL: [Link]

-

Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors Source: PubMed URL: [Link]

-

Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities Source: ACS Publications URL: [Link]

-

Title: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N Source: ResearchGate URL: [Link]

-

Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC Source: National Institutes of Health URL: [Link]

-

Title: Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) Source: National Institutes of Health URL: [Link]

-

Title: 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines Source: ResearchGate URL: [Link]

-

Title: Synthesis and Anti-tumor Activities of Novel[2][4][8]triazolo[1,5-a]pyrimidines Source: MDPI URL: [Link]

-

Title: Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR) Source: PubMed URL: [Link]

-

Title: Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides Source: Pharmacia URL: [Link]

-

Title: Examples of FDA‐approved kinase inhibitors exhibiting the... Source: ResearchGate URL: [Link]

-

Title: Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines Source: PubMed URL: [Link]

-

Title: Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles Source: PubMed URL: [Link]

-

Title: Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity Source: PubMed URL: [Link]

-

Title: The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones Source: MDPI URL: [Link]

-

Title: Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives Source: ResearchGate URL: [Link]

-

Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL: [Link]

-

Title: (PDF) Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents Source: ResearchGate URL: [Link]

-

Title: Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid Source: MDPI URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. researchgate.net [researchgate.net]

5-Methyl-4-phenylpyrimidin-2-amine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of the 5-Methyl-4-phenylpyrimidin-2-amine Scaffold as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenylpyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to effectively target the ATP-binding site of various protein kinases.[1] This guide focuses on the this compound core, a specific embodiment of this scaffold that has given rise to a new generation of potent and selective kinase inhibitors. We will delve into the primary mechanism of action for this class of compounds—inhibition of Janus Kinase 2 (JAK2)—a critical mediator in myeloproliferative neoplasms.[2][3] Furthermore, this document will explore the scaffold's broader utility against other oncologically relevant kinases such as c-Met and Aurora Kinases.[4][5] By synthesizing data from seminal studies, we will provide a detailed examination of the molecular interactions, downstream cellular consequences, and the critical experimental workflows required to characterize and validate the mechanism of action for this important class of therapeutic agents.

Introduction: The Phenylaminopyrimidine Privileged Scaffold

The phenylaminopyrimidine core structure is a recurring motif in a multitude of clinically significant kinase inhibitors, most famously exemplified by Imatinib, a cornerstone in targeted cancer therapy.[1] This scaffold's success lies in its intrinsic ability to mimic the purine core of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The this compound variant builds upon this foundation, with substitutions at the 5-position and 4-position of the pyrimidine ring, and on the phenyl ring, enabling fine-tuning of potency and selectivity against specific kinase targets.

The primary focus of recent research for this scaffold has been the inhibition of the JAK family of non-receptor tyrosine kinases, particularly JAK2.[2][3] The discovery of the activating JAK2V617F mutation in a high percentage of patients with myeloproliferative neoplasms (MPNs) has made it a highly sought-after therapeutic target.[2][3] Derivatives of the this compound core have demonstrated exceptional potency and selectivity for JAK2, offering a promising avenue for the treatment of these hematological disorders.[2][3]

Primary Mechanism of Action: Selective JAK2 Inhibition

The predominant mechanism of action for optimized this compound derivatives is the potent and selective inhibition of JAK2 kinase activity.

Molecular Target Interaction

Compounds based on this scaffold function as ATP-competitive inhibitors. The core pyrimidin-2-amine moiety is crucial for anchoring the molecule within the ATP-binding site of JAK2. Molecular docking and structural studies reveal a conserved binding mode:

-

Hinge Region Interaction: The pyrimidine ring forms critical hydrogen bonds with amino acid residues in the hinge region of the kinase, specifically with the backbone of Leucine 932 (LEU932) and Tyrosine 931 (TYR931).[2] This interaction is fundamental to the inhibitory activity of this entire class of compounds.[2]

-

Hydrophobic Pocket Occupancy: The 4-phenyl group extends into a hydrophobic pocket, with further substitutions on this ring allowing for optimization of van der Waals interactions and selectivity.

-

Solvent Front Engagement: Modifications, often at the para-position of the phenyl ring, extend towards the solvent-exposed region. Introducing structures like sulfonamides can form additional hydrogen bonds with residues such as Glutamine 853 (GLN853) and Leucine 855 (LEU855), which significantly enhances both potency and selectivity against other JAK family members (JAK1, JAK3, TYK2).[2]

Below is a diagram illustrating the binding mode of a representative inhibitor within the JAK2 ATP-binding pocket.

Caption: Binding mode of the inhibitor scaffold in the JAK2 kinase domain.

Downstream Signaling Pathway Inhibition

JAK2 activation, often driven by the V617F mutation, leads to the constitutive phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This aberrant signaling cascade drives cell proliferation and survival.

By inhibiting JAK2, this compound derivatives block this entire pathway. The inhibition of JAK2 autophosphorylation prevents the subsequent phosphorylation of STAT proteins. As a result, phosphorylated STAT (pSTAT) levels decrease, preventing their dimerization, nuclear translocation, and transcription of target genes responsible for cell growth and survival.

The following diagram illustrates the JAK-STAT signaling pathway and the point of inhibition.

Caption: Inhibition of the JAK-STAT signaling pathway.

Cellular and Phenotypic Consequences

The inhibition of the JAK-STAT pathway translates into distinct, measurable cellular effects in relevant cancer cell lines (e.g., SET-2 or Ba/F3-JAK2V617F cells).[2] These include:

-

Anti-proliferative Activity: A significant reduction in cell proliferation and viability.

-

Cell Cycle Arrest: Blockade of the cell cycle, often in the G0/G1 phase.[2]

-

Induction of Apoptosis: Triggering of programmed cell death as a result of survival signal withdrawal.[2]

Broadening the Target Scope: A Versatile Kinase Inhibitor Scaffold

While JAK2 is a prominent target, the this compound scaffold demonstrates inhibitory activity against other important cancer-related kinases, highlighting its versatility.

| Kinase Target | Therapeutic Relevance | Reported Potency (IC₅₀) | Reference |

| JAK2 | Myeloproliferative Neoplasms | 5 nM (Compound A8) | [2][3] |

| c-Met | Oncogenesis & Metastasis | 15.0 nM (Compound 34a) | [4] |

| Aurora A/B | Mitotic Regulation in Cancer | 8.0 / 9.2 nM (Compound 18) | [5] |

| PLK4 | Centriole Duplication, Cancer | 6.7 nM (Compound 8h) | [6] |

| Mnk2 | Tumorigenesis | Potent Inhibition Reported | [7] |

Note: IC₅₀ values are for specific optimized derivatives and not the core scaffold itself.

This adaptability stems from the scaffold's ability to fit within the highly conserved ATP-binding pocket. Selectivity is achieved through specific substitutions that exploit subtle differences in the amino acid residues surrounding this pocket in different kinases.

Experimental Workflows for Mechanism of Action Validation

To rigorously validate the mechanism of action of a novel this compound derivative, a tiered experimental approach is essential. The following protocols represent a standard, self-validating workflow.

Workflow Overview

Caption: Tiered workflow for MoA validation of a kinase inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

Rationale: To determine the direct inhibitory effect of the compound on the target kinase (e.g., JAK2) and calculate its potency (IC₅₀). The ADP-Glo™ assay is chosen for its high sensitivity in measuring kinase activity by quantifying the amount of ADP produced.

Methodology:

-

Reagent Preparation: Prepare a serial dilution of the test compound in DMSO. Dilute recombinant human JAK2 enzyme and the substrate (e.g., a generic peptide substrate) in kinase reaction buffer.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution, 5 µL of the enzyme/substrate mix, and initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[1]

-

Controls: Include "no enzyme" wells (negative control) and "DMSO only" wells (positive control/100% activity).

-

Protocol 2: Cellular Target Engagement via Western Blot

Rationale: To confirm that the compound inhibits the target kinase within a cellular context. This is achieved by measuring the phosphorylation status of a direct downstream substrate (e.g., pSTAT3 for JAK2).

Methodology:

-

Cell Culture & Treatment: Seed a JAK2-dependent cell line (e.g., SET-2) in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of the test compound for 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against pSTAT3 (Tyr705) and total STAT3. A loading control like β-actin or GAPDH is essential.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity. A dose-dependent decrease in the pSTAT3/total STAT3 ratio indicates successful target engagement.

Conclusion and Future Directions

The this compound scaffold is a clinically relevant and highly adaptable platform for the development of potent kinase inhibitors. Its primary, well-documented mechanism of action involves the ATP-competitive inhibition of JAK2, leading to the suppression of the STAT signaling pathway and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The versatility of this core structure has been further demonstrated by its successful application in targeting other critical kinases like c-Met and Aurora kinases.

Future research will likely focus on further optimizing the scaffold to enhance selectivity, improve pharmacokinetic properties, and overcome potential resistance mechanisms. The continued exploration of novel substitutions on the phenyl and pyrimidine rings will undoubtedly yield next-generation inhibitors with superior therapeutic profiles for a range of diseases.

References

- BenchChem. Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLRCYe-YIRbOI_W8Af4dRS9wvVpEtUVekH7DpkyyT_O4HXzuZ53qljwQwd3YjFWACVbcGySiyWz-6e6YHCIn4GImZkkm5L0dr7PIuzdBqTGtdS9Lgz6u7dK7Z7hXvi7T4uE9INsqp0U-_RFPXndgrS8WaiUCSAZoHcu0O_Xgk-rogRzaz28Vffs1kcsqomOIhv5BBuckzwJq71ouPHX1_6-Iwazpo8OjBe3e7hgAXPeXasep0Cv32KYEl3R1wFtNy7ADBQB7ND6KnbYTYAUqkj73g=]

- National Center for Biotechnology Information (PMC). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpxMOL24ZHQtR5pQEQdCjrc8zJ8tyKdPWQPLPfJXUjlq61TjBRsKDf503jx1s9oX2ajOlPe8u4qwygDFTo0apaJGtiyJlMWZVUyBZiczItlzcYU_43mN8TN9gjQAjwQxweXawq9tAcdw0Zzg=]

- Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1YZnzwORGr2bxP3sakOnIjbCLyU9heANPntQTC1DG0FLOuHD0qX2-IRn_YX6upqDVd33lnnPDogY7NBwbiMLZJTV_WpZaaWDbX34HzHSQVudZIh6DZxCiRTXoJYlrrNvML5E-_vqbCVFTB1qqW0BuiYhOyul0j3-khC3nHhwu1ijbWi4mwzbPmHJnuM3qLm8Go-F5iIp8]

- RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN3IP9IwevOoOkQiWU6vTUEK4gLfNe01ctLNmf-2BQjzjDYfRg9Gljx3I8wFIuSbRQpu58H-BDaJGjmgpPy7-1A1FfXtU2N0YmAyBXoPUhfmi_uwDlecpim7HdZd8GjBRJmicMWG_nw8f-C1UuYKZegKRYmOUcLxY=]

- ACS Medicinal Chemistry Letters. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00251]

- PubMed. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/34147775/]

- ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [URL: https://www.researchgate.

- National Center for Biotechnology Information (PMC). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPRwkJUmDnyULJSGU5-cgbdKRn2ogFaEWOnzDva5h12kP3w1DuVhWj5SogDIGefT-9IF1s8k6xxVHFHGR4StF17080kmW0TuAa2Ewb8TjPxRGyMK4iwjMft61a1Xhj6jGrnxonGkfpVzHYMgI=]

- BenchChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2l5wiTM5LK5mZ0jqmnJXE6ZoBiQRdCxx2_O5O4s49M5fqs5f4WR-tXT5rub4YG5RUc0LKb2toObLJg3SaqZ0ac55GZx8MXcQ0CU37-H2pnQIka1zi5efpHyvu7KrAhYmaAKc=]

- MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [URL: https://www.mdpi.com/1420-3049/26/22/6949]

- ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. [URL: https://www.researchgate.net/publication/236173200_5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine_and_its_use_in_the_synthesis_of_functionalized_pyrid23-dpyrimidines_and_pyrimido-45-dpyrimidines]

- PubMed. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. [URL: https://pubmed.ncbi.nlm.nih.gov/24677692/]

- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. [URL: https://patents.google.

- PubChem. 5-Methyl-4-styrylpyrimidin-2-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/49862522]

- PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/20420542/]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 5-Methyl-4-phenylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this broad class, the 5-methyl-4-phenylpyrimidin-2-amine core has emerged as a particularly privileged scaffold. Its inherent structural features and synthetic tractability have allowed for the development of a diverse array of derivatives and analogs targeting a wide range of biological pathways implicated in cancer, inflammatory disorders, and infectious diseases. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this versatile chemical entity, from its fundamental synthesis to its nuanced structure-activity relationships and its application in modern drug discovery.

I. The this compound Core: Structural and Physicochemical Properties

The this compound scaffold is characterized by a central pyrimidine ring substituted with a methyl group at the 5-position, a phenyl group at the 4-position, and an amine group at the 2-position. The strategic placement of these substituents imparts a unique combination of rigidity and conformational flexibility, allowing for precise interactions with various biological targets. The phenyl ring provides a key site for hydrophobic interactions, while the 2-amino group serves as a crucial hydrogen bond donor and acceptor. The 5-methyl group can influence the overall conformation and metabolic stability of the molecule.

II. Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound derivatives typically involves a convergent approach, where the pyrimidine core is constructed and subsequently functionalized. A common and versatile method involves the use of 2,4-dichloro-5-methylpyrimidine as a key intermediate.

A. Core Synthesis: A Step-by-Step Protocol

A widely adopted synthetic route to access N-aryl-5-methyl-4-phenylpyrimidin-2-amines involves a two-step process: a Suzuki coupling followed by a Buchwald-Hartwig amination.[1]

Protocol 1: Synthesis of N-(4-(aminomethyl)phenyl)-5-methyl-4-(1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amine (A JAK2 Inhibitor Analog)

Materials:

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

2-Iodopropane

-

Potassium carbonate (K2CO3)

-

Acetonitrile

-

2,4-dichloro-5-methylpyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)2)

-

Dioxane/Ethanol/Water mixture

-

Aniline derivatives

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Appropriate acid or acid chloride

-

N,N-Diisopropylethylamine (DIEA)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Appropriate sulfonyl chloride

Procedure:

-